![molecular formula C10H13N3O3 B1425520 4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-ensäure CAS No. 1006334-17-3](/img/structure/B1425520.png)
4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-ensäure
Übersicht
Beschreibung
4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Krebsforschung
MPA hat sich in der medizinischen Chemie, insbesondere in der Krebsforschung, als vielversprechend erwiesen. Seine Struktur ermöglicht die Interaktion mit verschiedenen biologischen Zielstrukturen. Pyrazolderivate, wie z. B. MPA, sind bekannt für ihre krebshemmenden Eigenschaften, da sie in der Lage sind, wichtige Signalwege zu modulieren, die an Zellproliferation und Apoptose beteiligt sind .
Landwirtschaft: Pflanzenschutzmittel
In der Landwirtschaft können MPA-Derivate zur Entwicklung neuer Pflanzenschutzmittel eingesetzt werden. Ihre Fähigkeit, das Wachstum schädlicher Pilze und Bakterien zu hemmen, macht sie zu geeigneten Kandidaten für Pestizide oder Fungizide, die zum Schutz von Nutzpflanzen vor Krankheiten beitragen .
Materialwissenschaften: Polymersynthese
MPA ist in der Materialwissenschaft wertvoll für die Synthese von Polymeren. Seine reaktiven funktionellen Gruppen ermöglichen es ihm, als Monomer in Polymerisationsreaktionen zu fungieren, was zur Bildung neuartiger Materialien mit potenziellen Anwendungen in biologisch abbaubaren Kunststoffen, Beschichtungen und Klebstoffen führt .
Umweltwissenschaften: Schadstoffabbau
Die Umweltwissenschaften können von den chemischen Eigenschaften von MPA für den Schadstoffabbau profitieren. Forscher untersuchen seinen Einsatz bei der Zersetzung toxischer Substanzen in Wasser und Boden, um die Umweltverschmutzungsbekämpfung zu unterstützen .
Biochemie: Enzyminhibition
In der Biochemie ist die Struktur von MPA förderlich für die Enzyminhibition. Es kann an aktiven Zentren von Enzymen binden, was möglicherweise zur Entwicklung von Inhibitoren führt, die Stoffwechselwege regulieren oder Krankheiten behandeln können, die durch enzymatische Ungleichgewichte verursacht werden .
Pharmakologie: Medikamentenentwicklung
Das Grundgerüst von MPA wird in der Pharmakologie für die Medikamentenentwicklung untersucht. Seine Vielseitigkeit ermöglicht die Herstellung verschiedener pharmakologisch aktiver Verbindungen, die als Grundlage für neue Medikamente dienen könnten, insbesondere im Bereich der zielgerichteten Therapien .
Eigenschaften
IUPAC Name |
4-[methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(9(14)3-4-10(15)16)7-8-5-6-11-13(8)2/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRMYSRSCBQWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


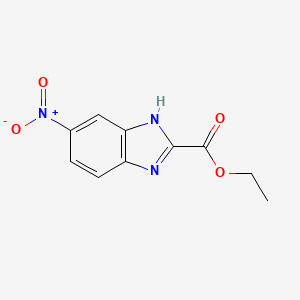
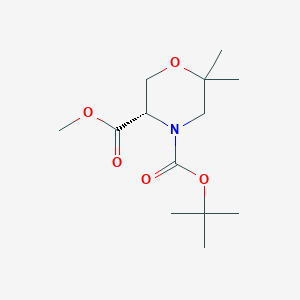
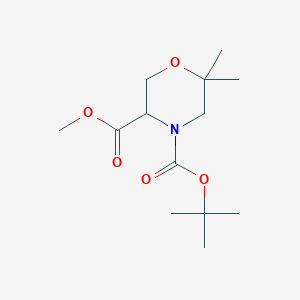

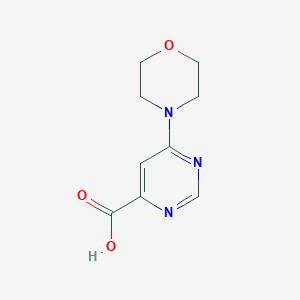


![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)
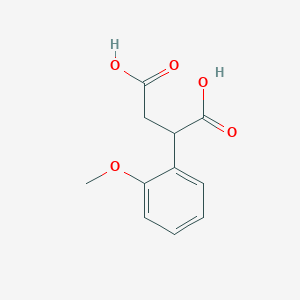
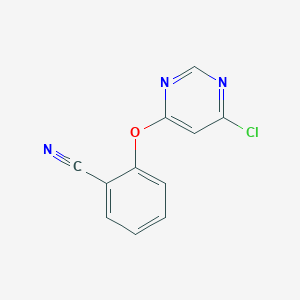
![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)


![Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1425458.png)
